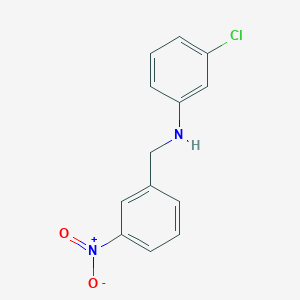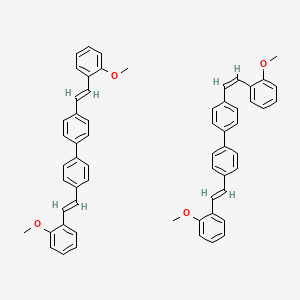
FluorescentBrightener378
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fluorescent Brightener 378 is synthesized through the condensation reaction of aniline and β-dithiazolyl acrylate. The reaction requires appropriate solvents and catalysts to achieve high yield and purity . The reaction conditions, such as temperature and pH, are carefully controlled to optimize the production process.
Industrial Production Methods
In industrial settings, the production of Fluorescent Brightener 378 involves large-scale chemical reactors where the reactants are mixed under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
Fluorescent Brightener 378 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the chemical structure of Fluorescent Brightener 378, affecting its fluorescence properties.
Substitution: Substitution reactions involve replacing one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions, such as temperature, solvent, and pH, are tailored to achieve the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may produce different oxidized derivatives, while substitution reactions can yield various substituted compounds with altered fluorescence properties .
Wissenschaftliche Forschungsanwendungen
Fluorescent Brightener 378 has a wide range of scientific research applications:
Chemistry: It is used as a fluorescent probe in various chemical analyses and experiments.
Biology: The compound is employed in bioimaging techniques to visualize biological structures and processes.
Medicine: Fluorescent Brightener 378 is used in diagnostic assays and imaging to detect and monitor medical conditions.
Industry: It is added to plastics, textiles, detergents, coatings, and paper products to enhance their brightness and visual appeal
Wirkmechanismus
The mechanism of action of Fluorescent Brightener 378 involves the absorption of ultraviolet light and the subsequent emission of visible light, resulting in fluorescence. This process enhances the brightness and whiteness of materials by converting invisible UV light into visible blue-violet light . The molecular targets include the chromophores within the compound, which are responsible for its fluorescent properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorescent Brightener 378 can be compared with other optical brightening agents such as:
- Fluorescent Brightener CBS-X
- Fluorescent Brightener 85
- Fluorescent Brightener EB
- Fluorescent Brightener KCB
Uniqueness
Fluorescent Brightener 378 is unique due to its specific chemical structure, which provides strong fluorescence and high stability under various conditions. Its ability to enhance the brightness and whiteness of materials makes it a preferred choice in many applications .
Eigenschaften
Molekularformel |
C60H52O4 |
|---|---|
Molekulargewicht |
837.0 g/mol |
IUPAC-Name |
1-methoxy-2-[(Z)-2-[4-[4-[(E)-2-(2-methoxyphenyl)ethenyl]phenyl]phenyl]ethenyl]benzene;1-methoxy-2-[(E)-2-[4-[4-[(E)-2-(2-methoxyphenyl)ethenyl]phenyl]phenyl]ethenyl]benzene |
InChI |
InChI=1S/2C30H26O2/c2*1-31-29-9-5-3-7-27(29)21-15-23-11-17-25(18-12-23)26-19-13-24(14-20-26)16-22-28-8-4-6-10-30(28)32-2/h2*3-22H,1-2H3/b21-15+,22-16+;21-15-,22-16+ |
InChI-Schlüssel |
GSIJOHQQUBGEHM-UXAZFVONSA-N |
Isomerische SMILES |
COC1=CC=CC=C1/C=C/C2=CC=C(C=C2)C3=CC=C(C=C3)/C=C/C4=CC=CC=C4OC.COC1=CC=CC=C1/C=C/C2=CC=C(C=C2)C3=CC=C(C=C3)/C=C\C4=CC=CC=C4OC |
Kanonische SMILES |
COC1=CC=CC=C1C=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=CC4=CC=CC=C4OC.COC1=CC=CC=C1C=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=CC4=CC=CC=C4OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


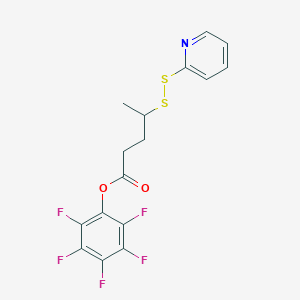

![1-{4-[(Piperidin-4-yl)methyl]phenyl}ethan-1-one](/img/structure/B12308389.png)
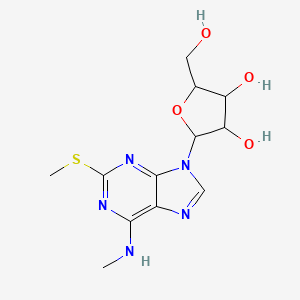
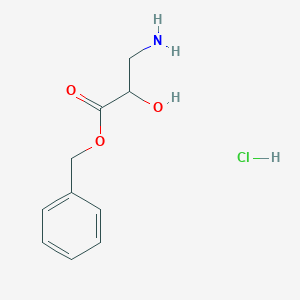
![Carbamic acid, [(3S)-1-[[[3-(trifluoromethyl)benzoyl]amino]acetyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester](/img/structure/B12308401.png)
![Methyl 3,4,5-tris(phenylcarbonyloxy)-6-[2,2,2-tris(chloranyl)ethanimidoyloxy]oxane-2-carboxylate](/img/structure/B12308402.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol](/img/structure/B12308409.png)
![rac-(1R,3S,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)-4-hydroxycyclopentane-1-carboxylic acid](/img/structure/B12308429.png)

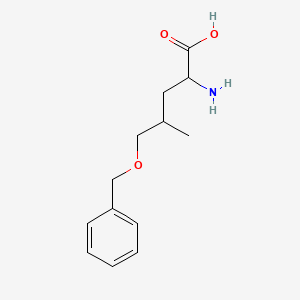

![2,5-dimethylpyrrol-1-ide;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum;2,3,5,6-tetraphenylphenol](/img/structure/B12308465.png)
